molecular formula C10H12N4O2 B15067715 Tert-butyl 9H-purine-6-carboxylate

Tert-butyl 9H-purine-6-carboxylate

Cat. No.: B15067715
M. Wt: 220.23 g/mol
InChI Key: LJFWEXGFQYHEKB-UHFFFAOYSA-N
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Description

Tert-butyl 9H-purine-6-carboxylate: is a chemical compound with the molecular formula C11H14N4O2. It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 9H-purine-6-carboxylate typically involves the reaction of purine derivatives with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction conditions are optimized to maximize the efficiency and minimize the production costs .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 9H-purine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine-6-carboxylic acid, while reduction could produce purine-6-carboxylate esters .

Scientific Research Applications

Tert-butyl 9H-purine-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various purine derivatives and nucleoside analogs.

    Biology: The compound is studied for its potential role in biological processes and as a building block for nucleic acids.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 9H-purine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to nucleoside analogs, which are incorporated into DNA or RNA, disrupting the replication process of viruses or cancer cells. This makes it a valuable compound in antiviral and anticancer research .

Comparison with Similar Compounds

  • Tert-butyl 6-chloro-9H-purine-9-carboxylate
  • Tert-butyl N-(6-chloro-9H-purin-2-yl)carbamate
  • N-BOC-6-chloro-9H-purine-2-amine

Comparison: Tert-butyl 9H-purine-6-carboxylate is unique due to its specific tert-butyl ester group, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C10H12N4O2

Molecular Weight

220.23 g/mol

IUPAC Name

tert-butyl 7H-purine-6-carboxylate

InChI

InChI=1S/C10H12N4O2/c1-10(2,3)16-9(15)7-6-8(13-4-11-6)14-5-12-7/h4-5H,1-3H3,(H,11,12,13,14)

InChI Key

LJFWEXGFQYHEKB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C2C(=NC=N1)N=CN2

Origin of Product

United States

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